molecular formula C18H25N5O5 B8459259 tert-butyl (4-(2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrophenoxy)butyl)carbamate

tert-butyl (4-(2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrophenoxy)butyl)carbamate

Cat. No. B8459259
M. Wt: 391.4 g/mol
InChI Key: OOLUUVAKNLOBAP-UHFFFAOYSA-N
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Description

Tert-butyl (4-(2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrophenoxy)butyl)carbamate is a useful research compound. Its molecular formula is C18H25N5O5 and its molecular weight is 391.4 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C18H25N5O5

Molecular Weight

391.4 g/mol

IUPAC Name

tert-butyl N-[4-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]butyl]carbamate

InChI

InChI=1S/C18H25N5O5/c1-13-20-12-22(21-13)15-8-7-14(23(25)26)11-16(15)27-10-6-5-9-19-17(24)28-18(2,3)4/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,19,24)

InChI Key

OOLUUVAKNLOBAP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])OCCCCNC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (0.405 g, 10.13 mmol) was suspended in THF (6 mL), and then tert-butyl-(4-hydroxybutyl)carbamate (1.278 g, 6.75 mmol) in THF (6.0 mL) was added. The reaction mixture was stirred at 0° C. for 10 min, followed by the addition of 1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole (1.0 g, 4.50 mmol) in THF (10.0 mL). The mixture was stirred at 0° C. for 1 h and then stirred for an additional 2 h at rt. The reaction was quenched with water and extracted with EtOAc three times. After concentrating the combined EtOAc layers, the residue was purified by flash chromatography (silica gel, 300 g, 0 to 80% EtOAc/Hexane) to get tert-butyl (4-(2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrophenoxy)butyl)carbamate (1.75 g, 99% yield). LC-MS (M+Na)+=414.5. 1H NMR (500 MHz, chloroform-d) δ 8.88 (s, 1H), 8.10 (d, J=8.8 Hz, 1H), 8.00 (dd, J=8.9, 2.3 Hz, 1H), 7.95 (d, J=2.3 Hz, 1H), 4.28 (t, J=6.5 Hz, 2H), 3.22 (d, J=6.4 Hz, 2H), 2.52 (s, 3H), 2.01-1.92 (m, 2H), 1.74-1.68 (m, 2H), 1.46 (s, 9H).
Quantity
0.405 g
Type
reactant
Reaction Step One
Quantity
1.278 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Four

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